molecular formula C24H31N5O2 B7805381 Otenzepad CAS No. 100158-38-1

Otenzepad

Cat. No. B7805381
CAS RN: 100158-38-1
M. Wt: 421.5 g/mol
InChI Key: UBRKDAVQCKZSPO-UHFFFAOYSA-N
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Description

Otenzepad is a competitive muscarinic receptor antagonist that is relatively selective at the M2 receptor . It was investigated as a treatment for arrhythmia and bradycardia due to its cardioselectivity but research ceased after stage III clinical trials .


Molecular Structure Analysis

The molecular formula of Otenzepad is C24H31N5O2 . Its structure includes a pyridobenzodiazepine core, which is likely key to its activity as a muscarinic receptor antagonist .


Physical And Chemical Properties Analysis

Otenzepad has a molecular weight of 421.54 g/mol . It’s a solid at room temperature, and it’s recommended to be stored at -20°C for long-term storage .

Scientific Research Applications

Allosteric Modulation at Muscarinic M2 Receptors

Otenzepad's effects were studied in combination with other modulators on guinea pig atria, revealing that its action involves an allosteric site at muscarinic M2 receptors. This finding is significant for understanding the mechanistic actions of otenzepad in various physiological processes (Lanzafame, Christopoulos, & Mitchelson, 2001).

Cardioprotective Effects in Autoimmune Cardiomyopathy

Research demonstrated the protective effect of otenzepad in a rabbit model of autoimmune cardiomyopathy. It was observed that otenzepad ameliorates heart damage caused by an autoimmune reaction against the M2 muscarinic receptor, highlighting its potential therapeutic role in specific heart conditions (Matsui et al., 2001).

Prevention of Experimental Autoimmune Cardiomyopathy

Another study corroborated the cardioprotective role of otenzepad. The study in rabbits immunized with M2-peptide showed that otenzepad treatment resulted in less myocardial damage, suggesting its effectiveness in preventing cardiomyopathy-like changes (Matsui & Fu, 2001).

Mechanism of Action

Otenzepad acts as a competitive antagonist at the M2 muscarinic receptor . This means it binds to these receptors and prevents them from being activated, which can help to regulate heart rate and rhythm .

Future Directions

The future of Otenzepad is uncertain. It was originally developed as a treatment for arrhythmia and bradycardia, but research ceased after stage III clinical trials . It’s unclear if there will be further development or research into this compound.

Relevant Papers Several papers have been published on Otenzepad, including studies on its mechanism of action , its potential as a treatment for bradycardiac arrhythmias , and more . These papers provide valuable insights into the properties and potential applications of Otenzepad.

properties

IUPAC Name

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRKDAVQCKZSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045674
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Otenzepad

CAS RN

102394-31-0, 121029-35-4, 122467-13-4
Record name 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenzepad [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AF-DX 116
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
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Record name OTENZEPAD, (-)-
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Record name OTENZEPAD
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The title compound is prepared analogously to Example 2 from 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one and 2-[(diethylamino)methyl]piperidine to give colorless crystals, Mp. 225°-225.5° C. (n-propanol).
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Synthesis routes and methods II

Procedure details

The title compound is prepared analogously to Example 2 from 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one and (-)-2-[(diethylamino)methyl]piperidine to give colorless crystals, mp. 210°-211.5° C. (n-propanol; [α]D20 =+11.4° (dilute aqueous hydrochloride acid). The dihydrobromide melts at 241°-242° C. (with decomposition; from ethanol).
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Synthesis routes and methods III

Procedure details

Ethyl chlorocarbonate (11.0 g, 0.101 mol) is added dropwise, at 0° C., to a suspension of 2-[(diethylamino)methyl]-1-piperidino acetic acid (22.83 g, 0.1 mol) in dry tetrahydrofuran (200 ml). Then, 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (21.12 g, 0.1 mol) and triethylamine (20.24 g, 0.2 mol) are added to the resulting suspension which is then stirred for a further hour at 0° C. and then for 4 hours at ambient temperature. The mixture is poured into 2N sodium hydroxide solution (1.6 liters), extracted exhaustively with dichloromethane, the organic phase concentrated to dryness and the residue purified by recrystallization from ethanol and from methanol. Colorless crystals (6.3 g) are obtained, mp. 226°-228° C., which were shown by thin layer chromatography, mixed melting point and IR spectrum to be identical to a sample prepared according to Example 34.
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11 g
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2-[(diethylamino)methyl]-1-piperidino acetic acid
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200 mL
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20.24 g
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1.6 L
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Synthesis routes and methods IV

Procedure details

The title compound is prepared analogously to Example 2 from 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one and (+)-2-[(diethylamino)methyl]piperidine to give colorless crystals, mp. 210°-211.5° C. (n-propanol/activated charcoal): [α]D20 =-12° (dilute aqueous hydrochloride acid).
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Synthesis routes and methods V

Procedure details

A mixture of 11-(chloroacetyl)-5,11-dihydro-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one (97.6 g, 0.339 mol), 2-[(diethylamino)methyl]piperidine (64.0 g, 0.376 mol), sodium carbonate (36.0 g, 0.34 mol) and n-propanol (1.7 liters) is refluxed for 5 hours. The reaction mixture is filtered while hot then left to stand for 12 hours at ambient temperature, after which the desired product is found to have precipitated in crystalline form. The substance is suction filtered, washed 3 times, each time with n-propanol (100 ml), and dried in a vacuum drying chamber. Colorless crystals (119.5 g) are obtained, Mp. 226°-229° C.
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97.6 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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